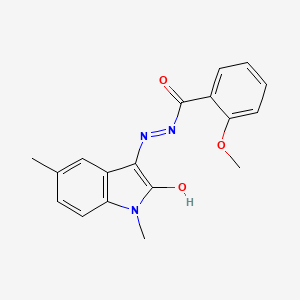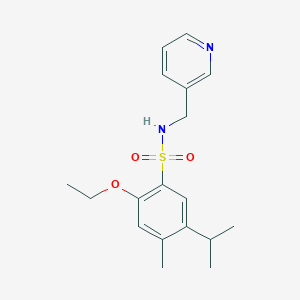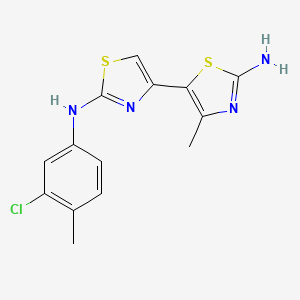
N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-methoxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-methoxybenzohydrazide, also known as DIMBH, is a synthetic compound with potential applications in scientific research. It belongs to the class of indole derivatives and has been synthesized using various methods. In
Mechanism of Action
The mechanism of action of N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-methoxybenzohydrazide is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. It has been shown to disrupt the cell cycle and cause DNA damage in cancer cells. Additionally, it has been found to inhibit bacterial growth by disrupting the cell membrane and causing oxidative stress.
Biochemical and Physiological Effects:
N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-methoxybenzohydrazide has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been shown to inhibit the expression of anti-apoptotic proteins, such as Bcl-2 and survivin. In addition, it has been found to decrease the expression of matrix metalloproteinase-2 (MMP-2), which is involved in cancer cell invasion and metastasis. N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-methoxybenzohydrazide has also been shown to have antioxidant activity, which may contribute to its antimicrobial activity.
Advantages and Limitations for Lab Experiments
One advantage of using N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-methoxybenzohydrazide in lab experiments is its high purity and stability. It can be easily synthesized using simple methods and has been shown to have low toxicity in vitro. However, one limitation is its limited solubility in water, which may affect its bioavailability and limit its applications in vivo. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-methoxybenzohydrazide. One direction is to investigate its potential use as a fluorescent probe for detecting other metal ions in biological samples. Another direction is to explore its potential use in combination with other anticancer drugs to enhance their efficacy. Additionally, more research is needed to understand its mechanism of action and potential applications in other areas of medicinal chemistry.
Synthesis Methods
N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-methoxybenzohydrazide can be synthesized using different methods, such as the reaction of 1,5-dimethyl-3-oxo-2,3-dihydro-1H-indole-2-carbohydrazide with 2-methoxybenzoyl chloride in the presence of a base. Another method involves the reaction of 1,5-dimethyl-3-oxo-2,3-dihydro-1H-indole-2-carbohydrazide with 2-methoxybenzaldehyde in the presence of a base and a catalyst. Both methods yield N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-methoxybenzohydrazide as a yellow solid with a high purity.
Scientific Research Applications
N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-methoxybenzohydrazide has been investigated for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been found to have antimicrobial activity against several bacterial strains, such as Escherichia coli and Staphylococcus aureus. N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-methoxybenzohydrazide has also been investigated for its potential use as a fluorescent probe for detecting zinc ions in biological samples.
properties
IUPAC Name |
N-(2-hydroxy-1,5-dimethylindol-3-yl)imino-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-11-8-9-14-13(10-11)16(18(23)21(14)2)19-20-17(22)12-6-4-5-7-15(12)24-3/h4-10,23H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEKNOLYRPKCLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2N=NC(=O)C3=CC=CC=C3OC)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-1,5-dimethylindol-3-yl)imino-2-methoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-hydroxy-4-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5715297.png)
![methyl 3-formylpyrrolo[1,2-a]quinoline-1-carboxylate](/img/structure/B5715304.png)


![4-{[4-(acetylamino)-3-methoxyphenyl]amino}-4-oxobutanoic acid](/img/structure/B5715319.png)
![2-{[4-benzyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5715323.png)
![methyl 4-[(2-ethylbutanoyl)amino]benzoate](/img/structure/B5715326.png)

![2-methyl-5-(4-morpholinylsulfonyl)-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B5715333.png)
![N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5715341.png)


![N-[4-(diethylamino)phenyl]-N'-1-naphthylthiourea](/img/structure/B5715361.png)
